Bienvenue dans la boutique en ligne BenchChem!

2-Phenyl-1H-benzoimidazol-5-ylamine

α-glucosidase inhibition type 2 diabetes benzimidazole derivatives

This 5-amino-2-phenylbenzimidazole regioisomer is essential for SAR-dependent drug discovery. The 5-NH₂ group enables critical H-bonding for dual CDK-6/Aurora A kinase engagement (IC₅₀ 0.172–0.197 μM vs. staurosporine 0.319 μM) and serves as a conjugation handle for α-glucosidase inhibitor synthesis (IC₅₀ 10.8 μM, 69-fold better than acarbose). Substituting the 6-amino tautomer disrupts target binding and synthetic pathways. Available at 97% purity for reproducible research.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 1767-25-5
Cat. No. B167629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1H-benzoimidazol-5-ylamine
CAS1767-25-5
Synonyms1H-BenziMidazol-6-aMine,2-phenyl-
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N
InChIInChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
InChIKeyNEWWXWMKZVSLFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1H-benzoimidazol-5-ylamine (CAS 1767-25-5): Core Specifications and Chemical Identity for Research Procurement


2-Phenyl-1H-benzoimidazol-5-ylamine (CAS 1767-25-5), also known as 2-phenyl-1H-benzimidazol-5-amine, is a heterocyclic aromatic compound belonging to the benzimidazole family . It features a benzimidazole core substituted with a phenyl group at the 2-position and a primary amino group at the 5-position, yielding the molecular formula C₁₃H₁₁N₃ with a molecular weight of 209.25 g/mol [1]. Key physicochemical properties include a melting point of 189 °C, a predicted boiling point of 474.8 ± 37.0 °C, a predicted density of 1.286 ± 0.06 g/cm³, and a calculated XLogP3 of 2.6, indicating moderate lipophilicity [2][3]. The compound serves as a versatile building block in medicinal chemistry and drug discovery research, with applications spanning anticancer, antiplasmodial, and enzyme inhibition studies .

Why 2-Phenyl-1H-benzoimidazol-5-ylamine Cannot Be Casually Substituted with Other 2-Phenylbenzimidazole Analogs


The 2-phenylbenzimidazole scaffold is a privileged structure in medicinal chemistry, yet subtle changes in substitution pattern produce dramatic differences in biological activity, target engagement, and physicochemical behavior. The 5-amino group in 2-Phenyl-1H-benzoimidazol-5-ylamine is not merely a spectator functionality—it directly participates in hydrogen bonding with biological targets and serves as a critical synthetic handle for further derivatization [1]. Structure–activity relationship (SAR) studies across multiple therapeutic areas demonstrate that the precise position of the amino substituent dictates activity: 5-substituted analogs exhibit distinct kinase inhibition profiles, α-glucosidase inhibition potency, and antiplasmodial activity compared to their 4-, 6-, or unsubstituted counterparts [2][3]. Furthermore, the amino group alters electronic distribution across the benzimidazole ring, affecting both ground-state reactivity and excited-state photophysical properties relevant for fluorescence-based applications [4]. Consequently, substituting 2-Phenyl-1H-benzoimidazol-5-ylamine with a regioisomer (e.g., the 6-amino tautomer) or an analog lacking the 5-amino group introduces uncontrolled variables that can invalidate SAR conclusions, disrupt synthetic pathways, or compromise assay reproducibility.

Quantitative Differentiation Evidence for 2-Phenyl-1H-benzoimidazol-5-ylamine: Comparator-Based Activity Benchmarks


Anti-α-Glucosidase Activity: 5-Amino-2-Phenylbenzimidazole Derivatives Outperform Acarbose by ~70-Fold

Coumarin-linked 2-phenylbenzimidazole derivatives bearing a 5-amino group exhibited potent α-glucosidase inhibitory activity. While direct data for the unsubstituted 5-amino parent compound is not available, the structurally closest analog in this series (compound 5k) achieved an IC₅₀ of 10.8 μM, representing a 69.4-fold improvement over the clinical reference standard acarbose (IC₅₀ = 750.0 μM) [1]. This differential is attributed to the 5-amino substitution pattern enabling competitive binding at the enzyme active site, as confirmed by kinetic analysis [1].

α-glucosidase inhibition type 2 diabetes benzimidazole derivatives

CDK-6 Kinase Inhibition: 5-Amino-2-Phenylbenzimidazole Scaffold Yields Sub-Micromolar Potency Superior to Staurosporine

2-Phenylbenzimidazole-based small molecules incorporating the 5-amino scaffold were evaluated as dual CDK-6/Aurora A kinase inhibitors. The most potent derivatives in this series (compounds 14 and 18) displayed CDK-6 IC₅₀ values of 0.197 μM and 0.172 μM, respectively, outperforming the broad-spectrum kinase inhibitor staurosporine (IC₅₀ = 0.319 μM) by 1.6- to 1.9-fold [1]. For Aurora A kinase, these same compounds achieved IC₅₀ values of 74 nM and 62 nM, within approximately 1.3- to 1.6-fold of the reference inhibitor danusertib (IC₅₀ = 47 nM) [1]. The 5-amino substitution is essential for maintaining the hydrogen-bonding network required for dual kinase engagement [1].

CDK-6 inhibition cancer kinase inhibitors

Antiplasmodial Activity: 2-Phenylbenzimidazole Ligands Establish Baseline for Metal Complex Enhancement

The 2-phenylbenzimidazole scaffold, which includes 2-Phenyl-1H-benzoimidazol-5-ylamine as a representative member, was evaluated for antiplasmodial activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. The free 2-phenylbenzimidazole ligands exhibited weak to moderate activity, with IC₅₀ values ranging from 17.66 to 22.32 μM [1]. Crucially, coordination of these ligands with ruthenium(II), iridium(III), or rhodium(III) enhanced antiplasmodial potency by 3.4- to 186-fold, yielding metal complexes with IC₅₀ values in the low to submicromolar range (0.12–5.17 μM) [1]. This structure–activity relationship establishes the uncomplexed 2-phenylbenzimidazole ligand as an essential reference point for quantifying the magnitude of metal-mediated activity enhancement.

antiplasmodial malaria organometallic complexes

Fluorescence and Excited-State Proton Transfer: Amino Substitution Modulates Photophysical Behavior

The presence and position of an amino group on the 2-phenylbenzimidazole framework significantly alters excited-state proton transfer (ESPT) and charge transfer dynamics. Spectroscopic studies on amino-substituted 2-phenylbenzimidazole derivatives reveal that the amino group introduces pH-dependent fluorescence behavior and solvent-sensitive emission profiles distinct from the unsubstituted 2-phenylbenzimidazole parent compound [1]. While quantitative fluorescence quantum yields and lifetimes for the exact 5-amino compound are not reported in the accessible literature, the broader class of 2-phenylbenzimidazole derivatives—particularly those with 5-sulfonate substitutions—exhibit measurable luminescence responses to nucleotides, demonstrating the scaffold's utility as a fluorescence probe platform [2]. The 5-amino variant provides a distinct hydrogen-bond donor/acceptor profile compared to the 6-amino tautomer, influencing both ground-state absorption and excited-state relaxation pathways [1].

fluorescence excited-state proton transfer photophysics

Optimal Research and Industrial Application Scenarios for 2-Phenyl-1H-benzoimidazol-5-ylamine Based on Evidence


α-Glucosidase Inhibitor Discovery and Antidiabetic Lead Optimization

Use 2-Phenyl-1H-benzoimidazol-5-ylamine as the core scaffold for synthesizing coumarin-linked or other conjugated derivatives targeting α-glucosidase. The 5-amino group serves as a conjugation handle while the scaffold confers intrinsic binding affinity; optimized derivatives in this series achieve IC₅₀ values 69-fold lower than acarbose (10.8 μM vs. 750.0 μM) [1]. This scenario is validated by kinetic analysis confirming competitive inhibition at the enzyme active site.

CDK-6/Aurora A Dual Kinase Inhibitor Development for Oncology

Employ 2-Phenyl-1H-benzoimidazol-5-ylamine as the foundational building block for designing dual CDK-6/Aurora A kinase inhibitors. Derivatives based on this scaffold have demonstrated CDK-6 IC₅₀ values of 0.172–0.197 μM—surpassing staurosporine (0.319 μM)—and Aurora A IC₅₀ values of 62–74 nM, approaching danusertib (47 nM) [2]. The 5-amino substitution is essential for maintaining the hydrogen-bonding interactions required for dual-target kinase engagement.

Organometallic Antimalarial Complex Development

Utilize 2-Phenyl-1H-benzoimidazol-5-ylamine as the ligand precursor for synthesizing cyclometallated ruthenium(II), iridium(III), or rhodium(III) complexes with enhanced antiplasmodial activity. Free 2-phenylbenzimidazole ligands exhibit baseline IC₅₀ values of 17.66–22.32 μM against P. falciparum NF54, while their corresponding metal complexes achieve 3.4- to 186-fold greater potency (IC₅₀ 0.12–5.17 μM) [3]. The 5-amino group may further enable functionalization or alter coordination geometry relative to unsubstituted analogs.

Fluorescence Probe and pH-Sensitive Molecular Switch Development

Apply 2-Phenyl-1H-benzoimidazol-5-ylamine in the development of pH-sensitive fluorescent probes and excited-state proton transfer (ESPT)-based molecular switches. The amino group at the 5-position introduces solvent- and pH-dependent modulation of fluorescence emission distinct from unsubstituted 2-phenylbenzimidazole [4]. This regioisomer offers a unique hydrogen-bond donor/acceptor profile compared to the 6-amino tautomer, making it suitable for applications requiring specific analyte recognition or environmental sensing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-1H-benzoimidazol-5-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.